Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl](phenyl)acetate
Description
Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate (CAS 32418-24-9) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5, a sulfanyl linker, and a phenylacetate ethyl ester moiety. This structure combines electron-rich (amino) and electron-deficient (thiadiazole) regions, making it a candidate for diverse biological activities, including anticonvulsant and anticancer applications . Its synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol precursors, as outlined in methodologies for related derivatives .
Properties
IUPAC Name |
ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-17-10(16)9(8-6-4-3-5-7-8)18-12-15-14-11(13)19-12/h3-7,9H,2H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTHMXREYKHCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Enzyme Inhibition: It binds to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
a. Bis-Thiadiazolyl Derivatives
Compounds such as 1,5-bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxapentane (2b) and α,α'-bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-p-xylene (2f) () feature two thiadiazole units connected by spacers. These compounds exhibit higher melting points (e.g., 263–265°C for 2f) compared to the monosubstituted target compound, suggesting enhanced crystallinity due to symmetrical structures. However, their synthetic yields (72–96%) are comparable to those of the target compound .
b. Anilino-Substituted Derivatives
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS 459846-08-3) replaces the amino group with a phenylamino substituent. However, the electron-donating amino group in the target compound could favor hydrogen bonding in biological systems .
c. Oxadiazole Analogs
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate () substitutes the thiadiazole with an oxadiazole ring. This analog’s single-crystal X-ray data (R factor = 0.046) confirms planar geometry, similar to thiadiazole derivatives, but with distinct bond lengths due to oxygen’s electronegativity .
Functional Group Modifications
a. Trifluoromethoxy-Benzoyl Derivatives
Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS 329699-49-2) introduces a trifluoromethoxy group, enhancing metabolic stability and lipophilicity. The electron-withdrawing CF₃ group may increase resistance to oxidative degradation compared to the target’s phenyl group .
b. Morpholinylsulfonyl Derivatives
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3) incorporates a morpholine-sulfonyl group, improving water solubility. This contrasts with the target compound’s reliance on the ethyl ester for solubility modulation .
Data Tables
Table 1: Physical and Structural Comparison
Table 2: Spectroscopic Data Highlights
Biological Activity
Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate is a compound within the thiadiazole class, known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Overview of Thiadiazole Derivatives
Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms. They have garnered attention due to their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate specifically has shown significant biological activity through various mechanisms.
Target Enzyme: Urease
Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate primarily targets the urease enzyme , inhibiting its activity. This inhibition disrupts the urea cycle, leading to decreased ammonia production. The compound's mechanism includes:
- Inhibition of Urease : The interaction with urease prevents the conversion of urea into ammonia and carbon dioxide.
- Impact on Biochemical Pathways : By affecting the urea cycle, it may influence nitrogen metabolism in various organisms.
Biological Activities
The compound has been evaluated for multiple biological activities:
-
Antimicrobial Activity : Thiadiazole derivatives exhibit notable antibacterial and antifungal properties.
- In studies involving various pathogens, ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate demonstrated effectiveness against several bacterial strains and fungi.
- For instance, derivatives showed enhanced activity against Phytophthora infestans with EC50 values lower than standard antifungal agents .
- Anticancer Potential : Some thiadiazole derivatives have displayed cytotoxic effects against cancer cell lines. Research indicates that structural modifications can enhance their anticancer activity .
- Anti-inflammatory Properties : Thiadiazole compounds have also been linked to anti-inflammatory effects in various models .
Research Findings and Case Studies
Several studies have explored the biological activities of thiadiazole derivatives:
| Study | Findings |
|---|---|
| Maddila et al. (2016) | Reported anti-inflammatory properties of thiadiazole derivatives. |
| Yang et al. (2012) | Found anticancer activity in modified thiadiazole compounds. |
| Alwan et al. (2015) | Demonstrated antifungal efficacy against P. infestans. |
| Gurung et al. (2018) | Highlighted the role of glycosylation in enhancing bioactivity of thiadiazole derivatives. |
Pharmacokinetics and Environmental Factors
The pharmacokinetics of ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate suggest that its solubility and stability can be influenced by environmental conditions such as pH and temperature. These factors are crucial for optimizing its bioavailability in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
